molecular formula C10H11BrClNO B14056967 1-(3-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one

1-(3-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14056967
M. Wt: 276.56 g/mol
InChI Key: UGOALQRBGVIZPX-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C10H12BrNO. This compound is characterized by the presence of an amino group, a bromomethyl group, and a chloropropanone moiety attached to a phenyl ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination and chlorination steps. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromomethyl and chloropropanone groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the bromomethyl and chloropropanone groups under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one
  • 1-(3-Amino-4-(bromomethyl)phenyl)-1-propanone
  • 1-(3-Amino-4-(bromomethyl)phenyl)-1-chlorobutan-2-one

Uniqueness

1-(3-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one is unique due to the combination of its functional groups, which confer specific reactivity and properties. This uniqueness makes it valuable for targeted applications in research and industry, where its specific chemical behavior can be leveraged for desired outcomes.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[3-amino-4-(bromomethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H11BrClNO/c1-6(14)10(12)7-2-3-8(5-11)9(13)4-7/h2-4,10H,5,13H2,1H3

InChI Key

UGOALQRBGVIZPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)CBr)N)Cl

Origin of Product

United States

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